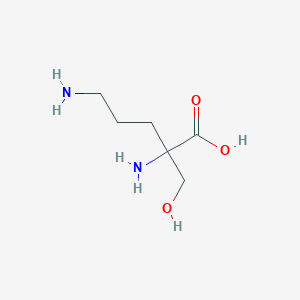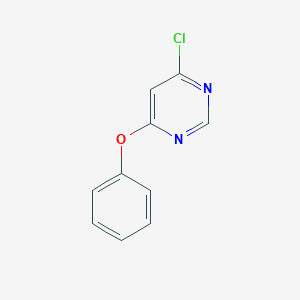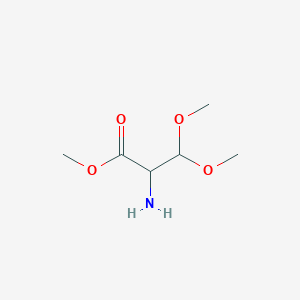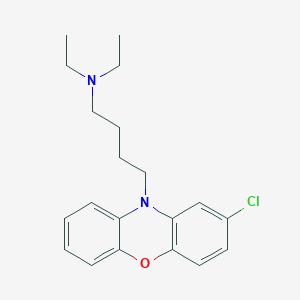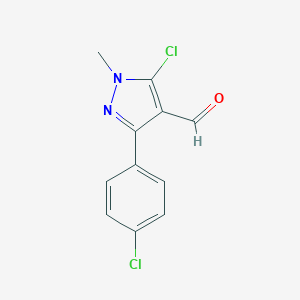![molecular formula C6H15O12P3S3 B038899 [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid CAS No. 113596-09-1](/img/structure/B38899.png)
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, also known as TCEP-HCl, is a widely used reducing agent in biochemical and biological research. It is a water-soluble, odorless, and colorless compound that is commonly used for the reduction of disulfide bonds in proteins and peptides.
Mécanisme D'action
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid acts as a reducing agent by donating electrons to disulfide bonds in proteins and peptides. The reduction of disulfide bonds leads to the formation of free sulfhydryl groups (-SH), which can participate in various biochemical reactions. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research.
Effets Biochimiques Et Physiologiques
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has no significant biochemical or physiological effects on cells or tissues. It is a non-toxic and non-irritating compound that is safe for use in biochemical and biological research. However, it is important to note that [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid should be handled with care, as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments. It is a mild reducing agent that does not react with other functional groups in proteins and peptides, making it a valuable tool for biochemical and biological research. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also water-soluble, which makes it easy to use in aqueous solutions. However, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has some limitations. It is not effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid can interfere with some protein assays, such as the Bradford assay.
Orientations Futures
There are several future directions for the use of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid in biochemical and biological research. One area of research is the development of new reducing agents that are more effective for the reduction of disulfide bonds in proteins and peptides that are buried in the protein structure. Another area of research is the development of new protein assays that are not affected by [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid. Finally, there is a need for further research into the biochemical and physiological effects of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, particularly in vivo studies to determine its safety and efficacy for use in humans.
Conclusion:
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, or [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, is a widely used reducing agent in biochemical and biological research. It is a mild reducing agent that is used to reduce disulfide bonds in proteins and peptides, allowing for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid has several advantages as a reducing agent in lab experiments, including its mildness and water solubility. However, it also has some limitations, such as its ineffectiveness for the reduction of buried disulfide bonds in proteins and peptides and its interference with some protein assays. Further research is needed to develop new reducing agents and protein assays and to determine the safety and efficacy of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid for use in humans.
Méthodes De Synthèse
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is synthesized by reacting tris(2-carboxyethyl)phosphine (TCEP) with thionyl chloride (SOCl2) in the presence of water and triethylamine. The reaction yields [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid, which is purified by precipitation with diethyl ether. The purity of [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is crucial for its effectiveness as a reducing agent in biochemical and biological research.
Applications De Recherche Scientifique
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is commonly used in various scientific research applications, including protein and peptide analysis, proteomics, and structural biology. It is used to reduce disulfide bonds in proteins and peptides, which allows for the study of protein folding, structure, and function. [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is also used in proteomics for the preparation of protein samples for mass spectrometry analysis. In addition, [(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid is used in structural biology for the determination of protein structures by X-ray crystallography and NMR spectroscopy.
Propriétés
Numéro CAS |
113596-09-1 |
|---|---|
Nom du produit |
[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid |
Formule moléculaire |
C6H15O12P3S3 |
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,5S,6S)-3,5,6-tris(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4-triol |
InChI |
InChI=1S/C6H15O12P3S3/c7-1-2(8)5(17-20(12,13)23)6(18-21(14,15)24)3(9)4(1)16-19(10,11)22/h1-9H,(H2,10,11,22)(H2,12,13,23)(H2,14,15,24)/t1-,2+,3+,4-,5-,6-/m0/s1 |
Clé InChI |
BZIDQHFQSPKXER-HOZKJCLWSA-N |
SMILES isomérique |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)S)O)OP(=S)(O)O)OP(=S)(O)O)O)O |
Synonymes |
inositol 1,4,5-triphosphorothioate InsPS3 myo-inositol 1,4,5-trisphosphorothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



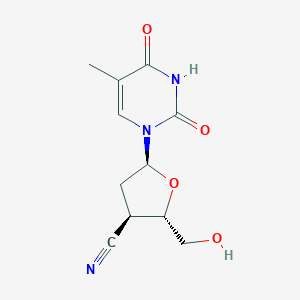
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
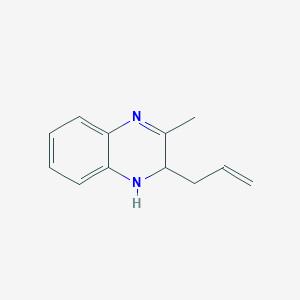
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
